molecular formula C18H19FN2O4 B2881426 N-(2-fluorophenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide CAS No. 1795423-76-5

N-(2-fluorophenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide

Cat. No. B2881426
CAS RN: 1795423-76-5
M. Wt: 346.358
InChI Key: LXPCPAOLXZUHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as FPOP and is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of FPOP involves the modification of proteins through the addition of hydroxyl radicals. These hydroxyl radicals react with amino acid residues in the protein, resulting in the formation of a covalent bond. This modification can be used to study protein structure and function, as well as to identify potential drug targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPOP are dependent on the specific protein being studied. However, FPOP has been shown to modify a wide range of proteins, including enzymes, receptors, and transcription factors. The modification of these proteins can lead to changes in their function, which can have downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPOP is its ability to modify proteins in a site-specific manner. This allows for the study of specific regions of a protein, which can provide insights into its function. Additionally, FPOP is compatible with mass spectrometry-based proteomics, which allows for the identification of modified proteins. However, FPOP has several limitations, including its potential to cause protein aggregation and its limited ability to modify certain amino acid residues.

Future Directions

There are several future directions for the use of FPOP in scientific research. One potential area of research is the study of protein-protein interactions, which can be used to identify potential drug targets. Additionally, FPOP can be used to study the effects of post-translational modifications on protein function. Finally, the development of new FPOP derivatives may lead to improved site-specific modification of proteins.

Synthesis Methods

The synthesis of FPOP involves several steps, including the reaction of 2-fluoroaniline with 4-bromo-1-butene, followed by the reaction of the resulting product with 6-methyl-2-oxo-2H-pyran-4-yl chloroformate. The final step involves the reaction of the resulting product with piperidine-1-carboxamide. The synthesis of FPOP is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

FPOP has a wide range of scientific research applications, including the study of protein interactions, protein folding, and protein dynamics. It is commonly used in mass spectrometry-based proteomics to study protein structure and function. FPOP is also used in drug discovery and development to identify potential drug targets and to study the mechanism of action of drugs.

properties

IUPAC Name

N-(2-fluorophenyl)-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c1-12-10-14(11-17(22)24-12)25-13-6-8-21(9-7-13)18(23)20-16-5-3-2-4-15(16)19/h2-5,10-11,13H,6-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPCPAOLXZUHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide

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